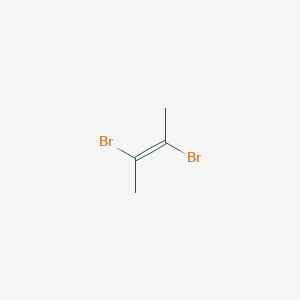
2-Butene, 2,3-dibromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butene, 2,3-dibromo- is an organic compound with the molecular formula C4H6Br2. It is a dibromo derivative of butene, where two bromine atoms are attached to the second and third carbon atoms of the butene molecule. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Butene, 2,3-dibromo- can be synthesized through the bromination of 2-butene. The reaction involves the addition of bromine (Br2) to the double bond of 2-butene, resulting in the formation of 2,3-dibromo-2-butene. This reaction typically occurs in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at room temperature .
Industrial Production Methods: In an industrial setting, the production of 2-Butene, 2,3-dibromo- involves the direct bromination of 2-butene using bromine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the complete addition of bromine to the double bond, yielding the desired dibromo compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Butene, 2,3-dibromo- undergoes several types of chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions with various nucleophiles, leading to the formation of different substituted products.
Elimination Reactions: Under certain conditions, 2-Butene, 2,3-dibromo- can undergo elimination reactions to form alkenes or alkynes.
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Addition Reactions: Bromine (Br2) in an inert solvent like CCl4 or CH2Cl2.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH).
Substitution Reactions: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed:
Addition Reactions: Vicinal dibromides.
Elimination Reactions: Alkenes or alkynes.
Substitution Reactions: Substituted butenes with different functional groups
Applications De Recherche Scientifique
2-Butene, 2,3-dibromo- has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the preparation of flame-retardant materials, such as fire-resistant polyurethane foams.
Chemical Research: It serves as a reagent in the study of reaction mechanisms and the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 2-Butene, 2,3-dibromo- primarily involves its reactivity with nucleophiles and bases. The compound can form cyclic bromonium ion intermediates during addition reactions, which then undergo nucleophilic attack to yield the final products. In elimination reactions, the presence of strong bases facilitates the removal of hydrogen and bromine atoms, leading to the formation of double or triple bonds .
Comparaison Avec Des Composés Similaires
1,2-Dibromoethane: Another dibromoalkane with similar reactivity but different structural properties.
2,3-Dibromobutane: A structural isomer with bromine atoms on adjacent carbon atoms.
1,4-Dibromobutane: A dibromoalkane with bromine atoms on the terminal carbon atoms.
Uniqueness: 2-Butene, 2,3-dibromo- is unique due to its specific placement of bromine atoms on the second and third carbon atoms of the butene molecule. This unique structure imparts distinct reactivity and chemical properties, making it valuable in various chemical and industrial applications .
Propriétés
Numéro CAS |
19398-48-2 |
|---|---|
Formule moléculaire |
C4H6Br2 |
Poids moléculaire |
213.90 g/mol |
Nom IUPAC |
(E)-2,3-dibromobut-2-ene |
InChI |
InChI=1S/C4H6Br2/c1-3(5)4(2)6/h1-2H3/b4-3+ |
Clé InChI |
SDEHPRGMSHJNMU-ONEGZZNKSA-N |
SMILES |
CC(=C(C)Br)Br |
SMILES isomérique |
C/C(=C(/C)\Br)/Br |
SMILES canonique |
CC(=C(C)Br)Br |
Key on ui other cas no. |
19398-48-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















